3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromen-6-one core with hydroxyl groups at positions 3 and 4, and a tetrahydro ring system at positions 7, 8, 9, and 10 .
Mechanism of Action
Target of Action
It’s known that similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities . This suggests that the compound may interact with neurotransmitter systems or other pathways involved in neural signaling.
Pharmacokinetics
It’s known that similar compounds have shown low toxicity in pharmacological screenings , which could suggest favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities , suggesting that the compound may have a calming effect on the nervous system.
Action Environment
It’s known that similar compounds have been tested in vitro and ex vivo conditions , suggesting that the compound’s action may be influenced by the specific conditions of the experimental environment.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a stimulant of the central and peripheral nervous systems
Cellular Effects
It is suggested that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of a precursor compound with aluminum chloride (AlCl3) in chlorobenzene under reflux conditions . The reaction mixture is then added to ice water, and the resulting precipitate is extracted with ethyl acetate. The organic layer is concentrated under vacuum, and the residue is purified using silica gel column chromatography with a solvent system of 10% ethyl acetate in hexane .
Chemical Reactions Analysis
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a fluorescent sensor for detecting metal ions such as iron (III) under in vitro and ex vivo conditions . Additionally, it has shown promise in neuroblastoma and glioblastoma cells as an intracellular iron (III) on-off sensor . In industry, it is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Comparison with Similar Compounds
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as urolithins and other benzo[c]chromen-6-one derivatives. Urolithins, for example, are known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern and tetrahydro ring system, which confer distinct chemical and biological properties . Similar compounds include 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one .
Properties
IUPAC Name |
3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLPWAUEWFCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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